Cas no 326916-10-3 (2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one)

2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one is a synthetic organic compound belonging to the tetrahydroindolone class. Its structure features a methyl group at the 2-position and a p-tolyl substituent at the 1-position, contributing to its unique chemical and physical properties. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. Its rigid yet modifiable framework allows for further functionalization, making it valuable for exploring structure-activity relationships. The product exhibits high purity and stability under standard conditions, ensuring reliability in experimental applications. Researchers may find it particularly useful in the development of novel therapeutic agents or specialty chemicals.
2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one structure
326916-10-3 structure
Product Name:2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one
CAS No:326916-10-3
MF:C16H17NO
MW:239.312284231186
CID:5739421
PubChem ID:2998089
Update Time:2025-06-27

2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one Chemical and Physical Properties

Names and Identifiers

    • 4H-Indol-4-one, 1,5,6,7-tetrahydro-2-methyl-1-(4-methylphenyl)-
    • 2-Methyl-1-(p-tolyl)-1,5,6,7-tetrahydro-4h-indol-4-one
    • 2-methyl-1-(p-tolyl)-6,7-dihydro-5H-indol-4-one
    • CHEMBL1457373
    • CS-0348831
    • SMR000060501
    • 2-methyl-1-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one
    • Z56784898
    • BDBM87639
    • cid_2998089
    • AKOS000121683
    • EN300-01019
    • SR-01000028482-1
    • 326916-10-3
    • WAY-358895
    • SR-01000028482
    • 2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1h-indol-4-one
    • MLS000048583
    • 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one
    • HMS2470O12
    • Inchi: 1S/C16H17NO/c1-11-6-8-13(9-7-11)17-12(2)10-14-15(17)4-3-5-16(14)18/h6-10H,3-5H2,1-2H3
    • InChI Key: RWILEQZAPCYZJL-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(C)C=C2)C2=C(C(=O)CCC2)C=C1C

Computed Properties

  • Exact Mass: 239.131014166g/mol
  • Monoisotopic Mass: 239.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 22Ų

Experimental Properties

  • Density: 1.13±0.1 g/cm3(Predicted)
  • Melting Point: 133-134 °C
  • Boiling Point: 409.0±34.0 °C(Predicted)
  • pka: -6.05±0.20(Predicted)

2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one

Professional Introduction to 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one (CAS No. 326916-10-3)

2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This organic molecule, characterized by a tetrahydropyridine core fused with an indole ring, has been extensively studied for its potential applications in drug development. The compound's molecular structure, which includes a methyl group at the 2-position and a para-tolyl group at the 1-position, contributes to its distinct chemical behavior and biological activity.

The synthesis of 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one involves a series of well-established organic reactions, including cyclization and alkylation processes. These synthetic pathways have been optimized to ensure high yield and purity, making the compound suitable for further chemical modifications and biological evaluations. The presence of the tetrahydropyridine moiety enhances the compound's solubility and bioavailability, which are critical factors in drug design.

Recent research has highlighted the pharmacological significance of 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one in various therapeutic areas. Studies have demonstrated its potential as a pharmacological agent in the treatment of neurological disorders. The compound's ability to interact with specific neurotransmitter receptors has been explored in preclinical models, suggesting its efficacy in modulating neuronal activity. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its role as a lead compound for the development of novel therapeutics.

One of the most intriguing aspects of 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one is its interaction with enzymatic systems. Research indicates that this compound can influence the activity of certain enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders. Furthermore, its ability to bind to specific protein targets has been investigated for its potential role in anti-inflammatory and anticancer applications. The compound's dual functionality—both as a substrate and an inhibitor—makes it a versatile candidate for drug discovery.

The chemical stability and reactivity of 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one have been thoroughly examined under various conditions. Its resistance to degradation under physiological conditions ensures that it remains effective in biological systems. This stability is attributed to its robust molecular framework, which includes multiple hydrogen bonds and hydrophobic interactions. These characteristics make the compound suitable for formulation into various pharmaceutical dosage forms.

In conclusion, 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one (CAS No. 326916-10-3) is a promising compound with diverse applications in pharmaceutical research. Its unique structural features and biological activities position it as a valuable asset in the development of new drugs targeting neurological and metabolic disorders. As research continues to uncover new therapeutic potentials, this compound is poised to play a significant role in future medical advancements.

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